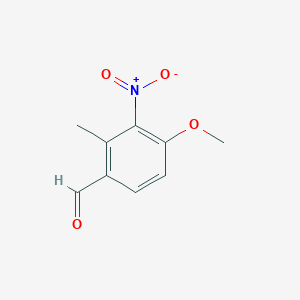![molecular formula C8H6ClN3O B6601889 2-chloro-4-methoxypyrido[3,2-d]pyrimidine CAS No. 2092326-69-5](/img/structure/B6601889.png)
2-chloro-4-methoxypyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 4-position on the pyrido[3,2-d]pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methoxypyrido[3,2-d]pyrimidine typically involves the reaction of 2-chloropyridine with methoxy-substituted pyrimidine derivatives. One common method includes the use of 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another approach involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of high-throughput synthesis and parallel synthesis techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-methoxypyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as triethylamine or cesium carbonate.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less frequently reported.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
2-chloro-4-methoxypyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-4-methoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrido[3,2-d]pyrimidine derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases and phosphodiesterases . These interactions can modulate signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-chloro-4-methoxypyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group on the pyrido[3,2-d]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-chloro-4-methoxypyrido[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-7-6-5(3-2-4-10-6)11-8(9)12-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKUJASGYCYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)




![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)



![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)

